molecular formula C86H104Cl2N18O13 B12390257 H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2

H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2

Cat. No.: B12390257
M. Wt: 1668.8 g/mol
InChI Key: VJPWTVLSHIDVRH-XCHUDMFJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 involves multiple steps, including the protection and deprotection of amino groups, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers, which allow for precise control over the synthesis process. These machines can handle the complex sequence of reactions required to produce the peptide in large quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted peptides .

Scientific Research Applications

H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and receptor interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and pain management.

    Industry: Utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 include other synthetic peptides with similar structures and functions, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique sequence and specific modifications, such as the incorporation of nicotinoyl groups and dichlorophenylalanine. These modifications can enhance its stability, binding affinity, and biological activity .

Properties

Molecular Formula

C86H104Cl2N18O13

Molecular Weight

1668.8 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,4-dichlorophenyl)propanoyl]amino]butanediamide

InChI

InChI=1S/C86H104Cl2N18O13/c1-4-5-26-64(75(91)108)97-77(110)65(38-50(2)3)98-80(113)68(43-55-48-95-62-27-11-9-23-57(55)62)100-78(111)66(40-51-19-7-6-8-20-51)99-81(114)69(44-56-49-96-63-28-12-10-24-58(56)63)101-82(115)70(45-74(90)107)102-79(112)67(41-52-31-32-59(87)60(88)39-52)103-83(116)73-30-18-37-106(73)86(119)71(42-53-21-15-33-92-46-53)104-84(117)72-29-17-36-105(72)85(118)61(89)25-13-14-35-94-76(109)54-22-16-34-93-47-54/h6-12,15-16,19-24,27-28,31-34,39,46-50,61,64-73,95-96H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89H2,1-3H3,(H2,90,107)(H2,91,108)(H,94,109)(H,97,110)(H,98,113)(H,99,114)(H,100,111)(H,101,115)(H,102,112)(H,103,116)(H,104,117)/t61-,64+,65+,66+,67-,68-,69-,70+,71+,72+,73+/m1/s1

InChI Key

VJPWTVLSHIDVRH-XCHUDMFJSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC6=CC(=C(C=C6)Cl)Cl)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CN=CC=C8)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](CCCCNC(=O)C1=CN=CC=C1)N

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC(=C(C=C6)Cl)Cl)NC(=O)C7CCCN7C(=O)C(CC8=CN=CC=C8)NC(=O)C9CCCN9C(=O)C(CCCCNC(=O)C1=CN=CC=C1)N

Origin of Product

United States

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